molecular formula C14H11ClN2S B1366102 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine CAS No. 83548-60-1

4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine

Cat. No. B1366102
CAS RN: 83548-60-1
M. Wt: 274.8 g/mol
InChI Key: FEPVLPABTTUIHK-UHFFFAOYSA-N
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Description

“4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C14H11ClN2S . It has a molecular weight of 274.77 . The CAS number for this compound is 83548-60-1 .


Molecular Structure Analysis

The molecular structure of “4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine” consists of 14 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 sulfur atom .

Scientific Research Applications

  • Synthesis Methodologies :

    • A study described the synthesis of amino-substituted furanopyrimidines and styrylpyrimidines from compounds structurally similar to 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine, highlighting its utility in producing compounds of potential biological interest (Campaigne, Ho, & Bradford, 1970).
    • Another study focused on synthesizing new thienopyrimidine derivatives, including 4-chloro derivatives, for antimicrobial activity, underscoring the versatility of this compound in creating new antimicrobial agents (Hozien, Atta, Hassan, Abdel-Wahab, & Ahmed, 1996).
  • Biological and Pharmacological Activities :

  • Optoelectronic Applications :

properties

IUPAC Name

4-chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c1-8-9(2)18-14-11(8)12(15)16-13(17-14)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPVLPABTTUIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C3=CC=CC=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406975
Record name 4-chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine

CAS RN

83548-60-1
Record name 4-chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
Reactant of Route 2
4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
Reactant of Route 4
4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine

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